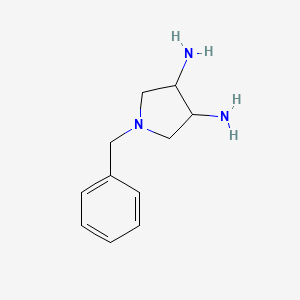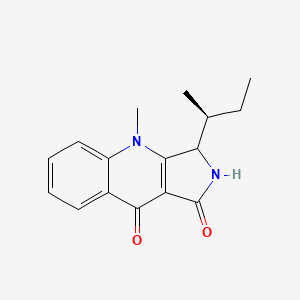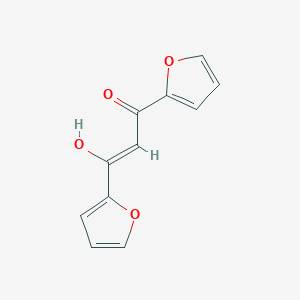
(Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one is an organic compound characterized by the presence of two furan rings attached to a propenone backbone with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one typically involves the Wittig reaction, where ylides bearing 2-furyl groups are reacted with appropriate aldehydes or ketones . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the propenone backbone can be reduced to form a saturated compound.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated alcohols or alkanes.
Substitution: Formation of halogenated or nitrated furans.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
In biology and medicine, this compound has been studied for its potential antimicrobial and anticancer properties. The presence of the furan rings is believed to contribute to its biological activity .
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it valuable in the manufacture of high-performance materials .
Mechanism of Action
The mechanism of action of (Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one involves its interaction with cellular components, leading to the disruption of cellular processes. The furan rings can intercalate with DNA, inhibiting replication and transcription. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and cell death .
Comparison with Similar Compounds
Similar Compounds
5-Arylfuran-2-carboxylic acids: These compounds also contain furan rings and exhibit similar reactivity.
2-Acetylfuran: Another furan derivative with applications in organic synthesis
Uniqueness
(Z)-1,3-Di(2-furyl)-3-hydroxy-2-propen-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of two furan rings and a hydroxyl group allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C11H8O4 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
(Z)-1,3-bis(furan-2-yl)-3-hydroxyprop-2-en-1-one |
InChI |
InChI=1S/C11H8O4/c12-8(10-3-1-5-14-10)7-9(13)11-4-2-6-15-11/h1-7,12H/b8-7- |
InChI Key |
WEDYYVBOMZRPKY-FPLPWBNLSA-N |
Isomeric SMILES |
C1=COC(=C1)/C(=C/C(=O)C2=CC=CO2)/O |
Canonical SMILES |
C1=COC(=C1)C(=CC(=O)C2=CC=CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9-Difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B12278763.png)
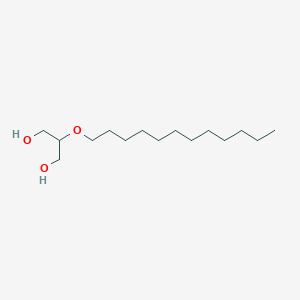
![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-3-phenyl-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B12278784.png)
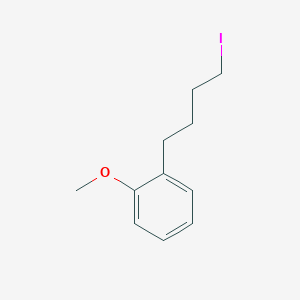
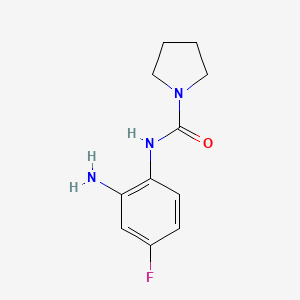
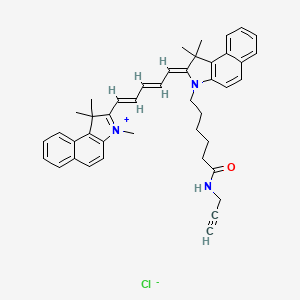
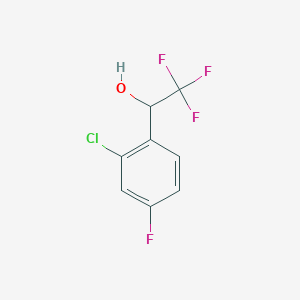
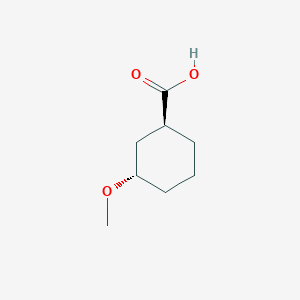
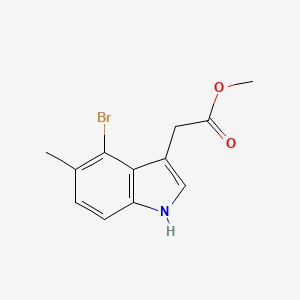
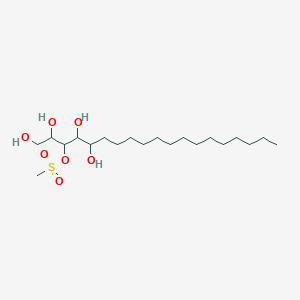
![2-[4-(Methylsulfonyl)phenyl]imidazole](/img/structure/B12278834.png)
![1-[3-(Difluoromethyl)azetidin-3-yl]methanamine](/img/structure/B12278841.png)
